N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
Description
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine is a substituted cyclobutanamine derivative featuring a 4-bromo-3-fluorophenylmethyl group attached to a methylated cyclobutane amine backbone. The compound is listed under two distinct CAS numbers (1119450-85-9 and 1251209-10-5), which may reflect differences in stereochemistry, supplier-specific nomenclature, or registration discrepancies . Its molecular formula is C₁₂H₁₅BrFN, with a molecular weight of 288.16 g/mol (calculated). Limited commercial information indicates its availability through specialty chemical suppliers like Pharmint and Parchem Chemicals, though detailed pharmacological or synthetic data remain undisclosed .
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c1-15(10-3-2-4-10)8-9-5-6-11(13)12(14)7-9/h5-7,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIZJIYXKKCKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | Cyclobutanone + methylamine + reducing agent | Reflux in alcohol | High yield, straightforward | Requires pure starting materials |
| N-methylation | Cyclobutanamine + methyl halide | Room temperature to reflux | Simple, scalable | Over-alkylation risk |
| Nucleophilic substitution | N-methylcyclobutanamine + methyl halide derivative | DMSO, 25–50°C | High selectivity | Requires halogenated precursor |
Research Findings:
- The use of methyl iodide or dimethyl sulfate for N-methylation provides yields exceeding 90% under controlled conditions.
- Halogenation of the aromatic ring precursor (e.g., using NBS) allows precise installation of the bromine atom at the 4-position.
- Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, can be employed for further functionalization, offering versatility in synthesizing derivatives.
Notes and Considerations
- Selectivity: Careful control of reaction conditions prevents side reactions such as over-alkylation or polyhalogenation.
- Environmental and Safety Aspects: Use of methylating agents like dimethyl sulfate requires strict safety protocols due to toxicity.
- Scalability: The methods described are adaptable for large-scale synthesis with appropriate process optimization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug discovery.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: The compound is used as a tool to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
- CAS : 1156290-70-8
- Molecular Formula : C₁₁H₁₃FN
- Molecular Weight : 179.23 g/mol
- Key Differences :
- Lacks the bromine atom and the 3-fluoro substitution on the phenyl ring.
- Reduced steric bulk and lipophilicity compared to the target compound due to the absence of bromine.
4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione
- CAS : 1628047-87-9
- Molecular Formula: Not explicitly provided (likely includes a sulfur-containing thiomorpholine-dione core).
- Key Differences :
- Replaces the cyclobutanamine group with a thiomorpholine-1,1-dione moiety.
- The sulfur and dione groups may enhance polarity and alter solubility compared to the target compound.
- Applications: No disclosed data, but thiomorpholine derivatives are often explored in drug discovery for their metabolic stability .
Methyl 4-[[2-(dimethylamino)-4-quinolinyl]methyl]benzoate
- CAS: Not provided (listed in Pharmint’s inventory).
- Key Differences: Contains a quinoline core and a dimethylamino group, differing significantly in electronic and steric properties. The ester functional group introduces hydrolytic instability compared to the stable amine in the target compound.
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothesized Properties |
|---|---|---|---|---|
| N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | C₁₂H₁₅BrFN | 288.16 | Bromo, fluoro, cyclobutanamine | High lipophilicity; potential CNS activity |
| 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine | C₁₁H₁₃FN | 179.23 | Fluoro, cyclobutanamine | Moderate solubility; simpler metabolism |
| 4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione | Not available | Not available | Bromo, fluoro, thiomorpholine-dione | Enhanced polarity; possible metabolic stability |
Research and Application Insights
- No direct pharmacological data are available, but cyclobutanamine scaffolds are explored in neurology (e.g., NMDA receptor modulation; tangential link to ) .
- Analogues :
- The absence of bromine in 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine may reduce toxicity risks but limit target affinity in halogen-dependent interactions .
- Thiomorpholine-dione derivatives could offer improved metabolic resistance due to sulfur’s electron-withdrawing effects, though synthetic complexity may increase .
Biological Activity
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 244.10 g/mol. Its structure includes a cyclobutanamine core with a substituted phenyl ring featuring both bromine and fluorine atoms, which may enhance its reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is still under investigation, but preliminary studies suggest several potential pharmacological effects:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation.
- Antitumor activity : The structural features suggest potential interactions with cancer-related pathways.
- Enzyme modulation : The presence of halogens may influence binding affinities to various enzymes and receptors.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 4-bromo-3-fluorobenzyl chloride from 4-bromo-3-fluorotoluene through chlorination.
- Reaction with cyclobutanamine in the presence of a base (e.g., sodium hydroxide) to form the intermediate compound.
- Methylation of the intermediate using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield the final product.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Similar cyclobutanamine core | Different halogen positioning |
| N-[(2,4-difluorophenyl)methyl]cyclobutanamine | Contains two fluorine atoms | Variation in halogen count and position |
| 1-(3-chlorophenyl)cyclobutanamine | Chlorine instead of bromine and fluorine | Different halogen type |
| N-(phenyl)methylcyclobutanamine | No halogens present | Lacks halogen substituents |
This comparison highlights the uniqueness of this compound, particularly its specific halogen substitutions that may confer distinct electronic and steric properties.
Q & A
Q. Table 1. Key analogs of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
